(5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol

Lipophilicity Drug design ADME

Identifying enantiomerically pure furan-based H2-receptor antagonists is hindered by achiral N-alkyl analogs. This compound addresses that gap with a chiral sec-butyl center enabling stereoselective synthesis. - Chiral sec-butyl moiety enables enantiomer resolution for differential H2-antagonist potency evaluation (U.S. Patent 4,279,819 scaffold eligibility). - XLogP3 of 0.9 balances oral absorption with moderate BBB penetration, distinct from the highly polar methyl analog (XLogP3 = -0.5). - Intermediate rotatable bond count (5) allows side-chain flexibility studies in ligand-protein thermodynamics.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B13288969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCC(C)NCC1=CC=C(O1)CO
InChIInChI=1S/C10H17NO2/c1-3-8(2)11-6-9-4-5-10(7-12)13-9/h4-5,8,11-12H,3,6-7H2,1-2H3
InChIKeyLTLUYIYXKVCCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Amino-Furan Building Block for Medicinal Chemistry and Catalysis


The compound (5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol (CAS 1341800-03-0, molecular formula C10H17NO2, molecular weight 183.25 g/mol) is a disubstituted furan derivative bearing a hydroxymethyl group at the 2-position and a sec-butylamino-methyl substituent at the 5-position [1]. It belongs to the broader class of aminoalkyl furan derivatives, which have been investigated as histamine H2-receptor antagonists and as synthetic intermediates for pharmaceutical compounds [2]. The compound is commercially available at 95% purity from multiple research chemical suppliers .

Chiral furan building block with sec-butylamino-methyl and hydroxymethyl substitution
Commercially available at 95% purity for medicinal chemistry and catalysis research
Structural entry point for histamine H2-receptor antagonist lead optimization studies

Structural Nuances Preventing Simple Analog Swapping


Aminoalkyl furan derivatives cannot be generically interchanged because minor modifications to the N-alkyl substituent produce quantifiable shifts in key physicochemical properties. PubChem-computed data demonstrate that replacing the sec-butyl group of the target compound with n-butyl or methyl alters lipophilicity (XLogP3: 0.9 vs. 0.8 vs. -0.5), modifies the number of rotatable bonds (5 vs. 6 vs. 3), and either preserves or eliminates a chiral center [1][2][3]. These differences influence membrane permeability, target-binding kinetics, and the feasibility of stereoselective synthesis. Furthermore, the patent literature establishes that N-substitution patterns directly modulate H2-receptor antagonist activity, meaning that an uninformed substitution could abolish the desired biological effect [4].

Substituting sec-butyl with n-butyl
May shift lipophilicity and alter membrane permeability profile compared to the target compound
Replacing sec-butyl with methyl
Eliminates chiral center and significantly reduces conformational flexibility; may not support stereoselective synthesis
Generic N-alkyl substitution
Modulates H2-receptor interaction potential; uninformed swap may alter receptor-interaction profile (class-level evidence)

Product-Specific Evidence: Head-to-Head Analog Comparisons


XLogP3 Lipophilicity: Sec-Butyl vs. n-Butyl and Methyl Analogs

The target compound exhibits a computed XLogP3-AA value of 0.9, representing a +0.1 increase over the n-butyl analog (XLogP3 = 0.8) and a +1.4 increase over the methyl analog (XLogP3 = -0.5) [1][2][3]. This intermediate lipophilicity bridges the gap between highly polar and highly lipophilic furan-based building blocks.

Lipophilicity (XLogP3)
Head-to-head
Target 0.9 vs n-butyl 0.8 (Δ +0.1) and methyl -0.5 (Δ +1.4)
Supports permeability-solubility balance assessment
Computed by PubChem XLogP3 3.0 algorithm
Lipophilicity Drug design ADME

Chiral Center Differentiation vs. Achiral Analogs

The sec-butyl substituent of the target compound introduces a stereogenic center at the carbon atom adjacent to the nitrogen. In contrast, the n-butyl analog (CID 64578385) and the methyl analog (CID 14671747) are achiral molecules [1][2][3]. This represents a binary structural differentiation with significant consequences for biological recognition and synthetic strategy.

Chiral Center
Head-to-head
1 stereogenic center (sec-butyl); n-butyl and methyl analogs have 0
Enables enantioselective synthesis strategies
Based on SMILES structural analysis
Chirality Stereoselective synthesis Pharmacology

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 5 rotatable bonds, one fewer than the n-butyl analog (6 rotatable bonds) and two more than the methyl analog (3 rotatable bonds) [1][2][3]. This intermediate conformational flexibility may provide an optimal balance between binding entropy loss and the ability to adopt the bioactive conformation.

Rotatable Bonds
Head-to-head
Target 5; n-butyl analog 6 (Δ -1); methyl analog 3 (Δ +2)
Intermediate flexibility may balance binding entropy and bioactive conformation
Cactvs 3.4.8.18 computed property
Conformational flexibility Molecular dynamics Drug design

H2-Receptor Antagonist Potential with Sec-Butyl Substitution

US Patent 4,279,819 describes aminoalkyl furan derivatives of general formula I as possessing H2-receptor antagonist activity. The target compound falls within the claimed generic structural scope, where the aminoalkyl substituent corresponds to the —CH2—N(R1)(R2) moiety [1]. Although no direct H2-antagonist data exist for the specific sec-butyl derivative, exemplified compounds such as 5-(dimethylaminomethyl)-2-furanmethanol demonstrated antagonist activity in isolated guinea pig right atrium assays by inhibiting histamine-induced chronotropic responses.

H2 Antagonist Potential
Class-level
No direct data; structural eligibility under US 4,279,819
Supports H2 antagonist lead optimization screening context
Patent exemplified dimethylamino analog in guinea pig atrium assay
H2 antagonist Histamine receptor Gastric acid secretion

Research and Industrial Application Scenarios


Stereoselective Lead Optimization for H2 Antagonists

The chiral sec-butyl center of (5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol enables the synthesis of enantiomerically pure derivatives, a critical advantage for SAR campaigns targeting histamine H2 receptors. The compound's structural eligibility under US Patent 4,279,819 [1] positions it as an advanced starting point relative to achiral analogs such as the n-butyl and methyl variants [2][3]. Enantiomeric pairs can be evaluated for differential H2-antagonist potency and selectivity, potentially yielding a eutomer with improved safety margins.

Lipophilicity-Tuned CNS or Gastrointestinal Drug Scaffold

With a computed XLogP3 of 0.9 [2], the compound occupies a lipophilicity range conducive to both oral absorption and moderate blood-brain barrier penetration, distinguishing it from the highly polar methyl analog (XLogP3 = -0.5) [3]. This makes it a suitable scaffold for gastrointestinal agents (requiring gut retention) and for CNS-targeted furan derivatives where logP values between 1 and 3 are often associated with favorable brain exposure.

Chiral Auxiliary or Asymmetric Catalysis Ligand Precursor

The sec-butylamino moiety functions as a chiral directing group, enabling the compound to serve as a precursor for chiral ligands in asymmetric catalysis. Unlike the achiral n-butyl analog [2], the target compound can facilitate enantioselective transformations of the furan ring or the hydroxymethyl group, delivering optically enriched products for further medicinal chemistry elaboration.

Conformational Probe for Structure-Based Drug Design

The intermediate rotatable bond count (5 vs. 6 for n-butyl and 3 for methyl) [2][3] offers a unique opportunity to study the role of side-chain flexibility in ligand-protein binding thermodynamics. The compound can be used in co-crystallization or molecular dynamics studies to investigate how conformational entropy contributes to binding affinity at the H2 receptor or other targets, providing valuable insights for scaffold optimization.

Application
Selection Property
Validation Focus
Stereoselective H2 antagonist SAR studies
Chiral sec-butyl center for enantiopure synthesis
Enantiomer-specific H2 potency and selectivity profiling
CNS-penetrant furan scaffold research
Moderate lipophilicity range
Blood-brain barrier penetration and oral absorption profiling
Asymmetric catalysis ligand development
Chiral amino directing group
Enantioselective transformation yield and optical purity
Structure-based drug design studies
Intermediate conformational flexibility
Ligand conformational entropy and binding affinity correlation
Quote Request

Request a Quote for (5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.